5-Aminononane

説明

BenchChem offers high-quality 5-Aminononane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminononane including the price, delivery time, and more detailed information at info@benchchem.com.

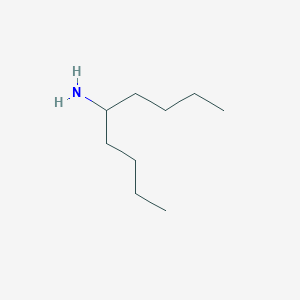

Structure

3D Structure

特性

IUPAC Name |

nonan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVGGILGWUWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176392 | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-45-0 | |

| Record name | 5-Aminononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Aminononane for Researchers and Drug Development Professionals

Introduction

5-Aminononane, a primary aliphatic amine, serves as a versatile chemical intermediate with growing significance in synthetic chemistry and materials science. For researchers and professionals in drug development, understanding the fundamental properties, synthesis, and potential applications of this compound is crucial for leveraging its unique structural features. This guide provides a comprehensive technical overview of 5-Aminononane, focusing on its core characteristics, synthesis methodologies with an emphasis on the underlying chemical principles, and its role as a building block in various scientific domains.

Core Properties of 5-Aminononane

5-Aminononane, systematically named nonan-5-amine, is characterized by a nine-carbon aliphatic chain with an amino group positioned at the fifth carbon.[1] This central placement of the functional group influences its physical and chemical properties, distinguishing it from its isomers.[1]

| Property | Value | Unit |

| CAS Number | 2198-45-0 | - |

| Molecular Formula | C₉H₂₁N | - |

| Molecular Weight | 143.27 | g/mol |

| IUPAC Name | nonan-5-amine | - |

| Synonyms | 5-Nonylamine, 1-Butylpentylamine | - |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | 190 | °C at 760 mmHg |

| Density | 0.79 | g/cm³ |

| Flash Point | 69.2 | °C |

| Storage Temperature | 2-8 | °C |

Synthesis of 5-Aminononane: A Mechanistic Perspective

The synthesis of 5-Aminononane can be achieved through several routes, with reductive amination being one of the most efficient and widely employed methods. The choice of synthetic strategy is often dictated by factors such as desired yield, purity, and scalability.

Reductive Amination of 5-Nonanone

Reductive amination is a powerful method for forming amines from carbonyl compounds.[4][5][6][7] In the synthesis of 5-Aminononane, the process commences with the reaction of 5-nonanone with ammonia to form an intermediate imine, which is then reduced to the final amine product.[1][4]

The reaction proceeds in two key steps:

-

Imine Formation: The carbonyl group of 5-nonanone undergoes nucleophilic attack by ammonia, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine.[4]

-

Reduction: The imine intermediate is subsequently reduced to 5-Aminononane. This reduction can be accomplished using various reducing agents.

Caption: Reductive amination workflow for 5-Aminononane synthesis.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for this transformation due to its selectivity for imines over ketones, allowing for a one-pot reaction.[1][5]

Materials:

-

5-Nonanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-nonanone and a molar excess of ammonium acetate in methanol.

-

Stir the solution at room temperature for approximately 30 minutes to facilitate imine formation.

-

Carefully add sodium cyanoborohydride portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2).

-

Stir for an additional hour to hydrolyze any remaining borohydride complexes.

-

Basify the solution with aqueous sodium hydroxide until pH > 10.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 5-Aminononane.

-

The product can be further purified by fractional distillation.

Alternative Synthesis Routes

While reductive amination is highly effective, other methods for synthesizing 5-Aminononane exist, including:

-

Hofmann Ammonolysis: This method involves the reaction of a 5-halononane (e.g., 5-bromononane) with an excess of ammonia.[1] However, this approach often leads to a mixture of primary, secondary, and tertiary amines, necessitating further purification.[1]

-

Gabriel Synthesis: A more controlled method for producing primary amines, the Gabriel synthesis utilizes phthalimide as a surrogate for ammonia. The reaction of potassium phthalimide with a 5-halononane, followed by hydrazinolysis, yields 5-Aminononane with high selectivity for the primary amine.

Caption: Overview of Hofmann and Gabriel synthesis routes.

Applications in Research and Drug Development

5-Aminononane's primary utility lies in its role as a chemical intermediate.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a lipophilic alkyl chain, makes it a valuable building block in the synthesis of more complex molecules.

Pharmaceutical Intermediates: The amine functionality of 5-Aminononane is a key reactive site for the introduction of various pharmacophores.[1] It can be readily acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing functional groups commonly found in bioactive molecules. While specific drug candidates containing the 5-Aminononane moiety are not extensively documented in publicly available literature, its structural motif is relevant to the design of compounds targeting systems where lipophilicity and a centrally located basic nitrogen are desired for receptor binding or membrane transport.

Mechanism of Action: Currently, there is no documented information on a specific biological mechanism of action for 5-Aminononane itself.[1] Its relevance in drug development is as a precursor, where the final synthesized molecule will have a mechanism of action determined by its overall structure.

Safety and Handling

As a primary amine, 5-Aminononane requires careful handling to avoid potential health hazards.

-

Irritation: It may cause irritation to the skin and eyes upon direct contact.[1]

-

Respiratory Effects: Inhalation of vapors or mists may cause respiratory irritation.[8]

-

Flammability: The compound is combustible and can form explosive mixtures with air at elevated temperatures.[1]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.[3]

Conclusion

5-Aminononane is a foundational chemical building block with well-defined properties and established synthetic routes. For researchers and drug development professionals, its value is realized in its application as a versatile intermediate for the synthesis of novel compounds. A thorough understanding of its synthesis, particularly the nuances of reductive amination, and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory. While its direct biological activity is not a current focus of research, its structural attributes ensure its continued relevance in the exploration of new chemical entities with therapeutic potential.

References

- 1. Buy 5-Aminononane | 2198-45-0 [smolecule.com]

- 2. 5-Aminononane | C9H21N | CID 137475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-AMINONONANE | 2198-45-0 [chemicalbook.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. One moment, please... [chemistrysteps.com]

- 8. 5-Aminononane 95% | CAS: 2198-45-0 | AChemBlock [achemblock.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to Nonan-5-amine (5-Aminononane)

Abstract

This technical guide provides a comprehensive overview of nonan-5-amine, a primary aliphatic amine with significant utility as a chemical intermediate and building block, particularly within the fields of pharmaceutical research and fine chemical synthesis. The symmetrical nature of its alkyl chains flanking a central amine confers unique physicochemical properties that are advantageous for modulating lipophilicity and spatial orientation in molecular design. This document details the compound's nomenclature and structural properties, explores robust synthetic and purification methodologies, outlines protocols for analytical characterization, discusses its application as a scaffold in drug development, and provides essential safety and handling information. The content is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile molecule.

Compound Identification and Physicochemical Properties

Nonan-5-amine, systematically named according to the International Union of Pure and Applied Chemistry (IUPAC), is an aliphatic amine where the amino group is substituted at the fifth carbon of a nine-carbon chain.[1][2] This central placement of the functional group results in a molecule with bilateral symmetry, distinguishing it from its structural isomers such as 1-aminononane.[1][3]

The molecular identity is unequivocally established through various descriptors.[1][2]

The physical and chemical properties of nonan-5-amine are critical for its application in synthesis, dictating reaction conditions, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of Nonan-5-amine

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 143.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Boiling Point | 190 °C at 760 mmHg | [1][8] |

| Density | 0.79 g/cm³ | [1][8] |

| Flash Point | 69.2 °C | [1][8] |

| Vapor Pressure | 0.554 mmHg at 25°C | [1][8] |

| logP (Octanol/Water) | 2.694 - 3.394 | [1][5] |

| Polar Surface Area | 26.02 Ų |[1][2] |

The compound's structure is visualized below.

Caption: Structure of nonan-5-amine (C₉H₂₁N).

Synthesis and Purification

The preparation of primary amines can be fraught with challenges such as over-alkylation, necessitating strategies that ensure selectivity.[9][10][11] For nonan-5-amine, reductive amination of the corresponding ketone, 5-nonanone, stands as the most versatile and high-yielding approach.[1]

Synthesis via Reductive Amination

This methodology involves the condensation of 5-nonanone with an ammonia source to form an imine intermediate, which is subsequently reduced in situ to the target primary amine. The choice of reducing agent is paramount to the success of the reaction, balancing reactivity with selectivity.

Causality of Reagent Selection:

-

Ammonia Source: Anhydrous ammonia or ammonium salts (e.g., ammonium acetate) can be used. Ammonium acetate is often preferred for its ease of handling and its ability to buffer the reaction, maintaining a slightly acidic pH (6-7) that is optimal for imine formation without promoting side reactions.

-

Reducing Agent: While powerful hydrides like LiAlH₄ would reduce the starting ketone, they are not selective for the imine intermediate. Sodium cyanoborohydride (NaBH₃CN) has historically been used due to its selectivity for imines at mildly acidic pH. However, its toxicity is a significant drawback. A superior alternative is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .[1] STAB is a milder, less toxic reducing agent. The steric bulk of the acetoxy groups prevents it from readily reducing the ketone precursor but allows for the efficient reduction of the protonated imine intermediate, leading to high yields of the desired primary amine with minimal byproducts.[1]

Caption: Workflow for the synthesis of nonan-5-amine via reductive amination.

Detailed Experimental Protocol: STAB-Mediated Reductive Amination

This protocol is designed as a self-validating system. Successful isolation of the product with the expected yield and characterization data confirms the efficacy of the procedure.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonanone (10.0 g, 70.3 mmol, 1.0 equiv) and ammonium acetate (27.1 g, 351.5 mmol, 5.0 equiv).

-

Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (22.3 g, 105.5 mmol, 1.5 equiv). Causality Note: Adding STAB in one portion to the cooled solution controls the initial exothermic reaction. The large excess of ammonium acetate ensures the equilibrium favors the imine.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification - Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification - Distillation: The crude product is purified by fractional distillation under reduced pressure to yield nonan-5-amine as a colorless liquid. The expected yield is typically in the range of 80-90%.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized nonan-5-amine.

Table 2: Spectroscopic Data for Nonan-5-amine Verification

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons. The proton on the amine-bearing carbon (CH-NH₂) will appear as a multiplet. The amine protons (NH₂) will appear as a broad singlet. |

| ¹³C NMR | A total of 5 distinct signals due to the molecule's symmetry. The carbon attached to the nitrogen (C-N) will be the most downfield among the aliphatic signals. |

| FT-IR | Characteristic N-H stretching vibrations for a primary amine in the 3300-3400 cm⁻¹ region. C-H stretching just below 3000 cm⁻¹. N-H bending (scissoring) vibration around 1600 cm⁻¹. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 143. The most prominent fragment ion peak will be at m/z = 86, resulting from alpha-cleavage adjacent to the nitrogen atom.[2] |

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Sample Preparation: Prepare a dilute solution of the purified nonan-5-amine (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Detector (FID) Temperature: 280 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Data Analysis: Inject 1 µL of the sample. The purity is determined by the relative peak area of the main product peak compared to any impurity peaks. A purity level of >95% is typically acceptable for use as a synthetic intermediate.[4]

Applications in Drug Development

The nonan-5-amine scaffold is a valuable building block in medicinal chemistry. Its primary amine serves as a versatile chemical handle for derivatization, while the two butyl chains contribute to the lipophilicity of the final molecule. This combination allows for the systematic exploration of structure-activity relationships (SAR).

The central placement of the amine provides a distinct advantage over terminal amines (e.g., 1-aminononane). It projects the two alkyl chains in divergent vectors, which can be optimal for probing deep, symmetric hydrophobic pockets within a target protein.

Role as a Pharmacophore Scaffold

Nonan-5-amine can be readily converted into a variety of functional groups common in drug molecules, including amides, sulfonamides, ureas, and carbamates. This allows drug development professionals to fine-tune key properties:

-

Solubility: Conversion to more polar groups can enhance aqueous solubility.

-

Target Binding: The amine can act as a hydrogen bond donor, or its derivatives can introduce new interactions (H-bond acceptors, ionic bonds).

-

Pharmacokinetics: The overall lipophilicity, governed by the nonane backbone, can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: Role of nonan-5-amine as a versatile scaffold in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling nonan-5-amine.

-

Hazards: The compound is classified as a skin and eye irritant.[4] It is a combustible liquid.[12] Thermal decomposition can produce toxic nitrogen oxides (NOx) and carbon monoxide (CO).[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12] All handling should be performed in a well-ventilated fume hood.

-

Spill & Fire Procedures: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[12] For fires, use CO₂, dry chemical powder, or alcohol-resistant foam.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6] Recommended storage is at 2-8°C.[6]

References

-

PubChem. 5-Aminononane | C9H21N | CID 137475. National Center for Biotechnology Information. [Link]

-

Cheméo. (2024). Chemical Properties of 5-Nonylamine (CAS 2198-45-0). [Link]

-

NIST. 5-Nonylamine. NIST Chemistry WebBook, SRD 69. [Link]

-

NIST. Mass spectrum of 5-Nonylamine. NIST Chemistry WebBook, SRD 69. [Link]

-

El-Gazzar, A. R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1681–1723. [Link]

-

Bera, S., et al. (2021). Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity. RSC Advances, 11(51), 32247–32257. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 11(1), 1836. [Link]

-

Chemistry Steps. Preparation of Amines. [Link]

-

González, L., et al. (2023). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 28(12), 4785. [Link]

-

ResearchGate. (2018). Amines – Classification and separation ORGANIC CHEMISTRY. [Link]

-

NIST. 1-Nonanamine. NIST Chemistry WebBook, SRD 69. [Link]

-

StudySmarter. (2022). Preparation of Amines: Methods & Mechanisms. [Link]

-

ResearchGate. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. [Link]

-

Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]

-

Organic Chemistry Portal. Synthesis of primary amines. [Link]

Sources

- 1. Buy 5-Aminononane | 2198-45-0 [smolecule.com]

- 2. 5-Aminononane | C9H21N | CID 137475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nonanamine [webbook.nist.gov]

- 4. 5-Aminononane 95% | CAS: 2198-45-0 | AChemBlock [achemblock.com]

- 5. 5-Nonylamine (CAS 2198-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5-AMINONONANE | 2198-45-0 [chemicalbook.com]

- 7. 5-AMINONONANE | CAS: 2198-45-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 8. echemi.com [echemi.com]

- 9. Preparation of Amines - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: Synthesis of 5-Aminononane from 5-Nonanone

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed technical overview of the synthesis of 5-aminononane from 5-nonanone, a critical transformation for producing a key building block in pharmaceutical and chemical industries. The core of this synthesis is reductive amination, a versatile and atom-economical method.[1] This document explores the mechanistic principles of this reaction, presents a comparative analysis of various synthetic protocols, and offers detailed, actionable guidance for laboratory execution. Emphasis is placed on the causality behind experimental choices to empower researchers with a deep understanding of the process, ensuring both efficiency and safety.

Introduction: The Strategic Importance of 5-Aminononane

5-Aminononane, a primary amine with the amino group centrally located on a nine-carbon aliphatic chain, is a valuable intermediate in organic synthesis.[1] Its unique structure imparts specific physicochemical properties that are leveraged in the design of novel therapeutic agents, agrochemicals, and advanced materials. The ability to efficiently and selectively synthesize 5-aminononane is therefore a significant asset in research and development. The most direct and widely employed route for its preparation is the reductive amination of 5-nonanone.[1]

Core Methodology: Reductive Amination of 5-Nonanone

Reductive amination is a powerful class of reactions that converts a carbonyl group into an amine through an intermediate imine.[2] In the synthesis of 5-aminononane, 5-nonanone is reacted with an ammonia source to form an imine, which is then reduced to the desired primary amine.[3]

Unpacking the Mechanism

The reaction proceeds through a two-step sequence:

-

Imine Formation: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of 5-nonanone. This forms a hemiaminal intermediate which subsequently dehydrates to yield the 5-iminononane.[1] This initial phase is a reversible equilibrium.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, yielding 5-aminononane. This reduction step is irreversible and is the driving force for the overall reaction.

Figure 1: Mechanism of 5-Aminononane Synthesis. This diagram illustrates the key steps in the reductive amination of 5-nonanone, from the initial reaction with ammonia to the final reduction to the primary amine.

A Comparative Analysis of Synthetic Protocols

The choice of reagents and reaction conditions is critical for maximizing yield and purity. Several established methods for the reductive amination of 5-nonanone are available, each with distinct advantages and limitations.

| Method | Reducing Agent | Ammonia Source | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | Hydrogen (H₂) | Anhydrous Ammonia | 80-120 °C, High Pressure, Metal Catalyst (e.g., Raney Ni, Pd/C) | High atom economy, cost-effective for large scale. | Requires specialized high-pressure equipment. |

| Sodium Borohydride | Sodium Borohydride (NaBH₄) | Ammonia in Methanol | Room Temperature | Mild conditions, readily available reagents.[4] | NaBH₄ can also reduce the starting ketone.[5] |

| Sodium Cyanoborohydride | Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Mildly acidic pH (4-5) | Selective for the imine over the ketone.[5][6] | Use of a toxic cyanide reagent. |

| Leuckart-Wallach Reaction | Formic Acid / Ammonium Formate | Ammonium Formate or Formamide | High temperatures (120-185 °C)[7][8][9] | Inexpensive reagents.[7] | High temperatures can lead to side products.[9] |

| Transfer Hydrogenation | Isopropanol, Formic Acid, etc. | Ammonia | Metal Catalyst (e.g., Co, Ru, Ir) | Avoids the use of high-pressure hydrogen gas.[10][11] | Catalyst may be expensive or require specific ligands. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is highly efficient for large-scale synthesis.

Materials:

-

5-Nonanone

-

Anhydrous Ammonia

-

Raney Nickel (or 5% Pd/C)

-

Methanol

-

High-pressure autoclave

Procedure:

-

Charge a high-pressure autoclave with 5-nonanone and methanol.

-

Under an inert atmosphere, add the Raney Nickel catalyst.

-

Seal the reactor and introduce anhydrous ammonia to the desired pressure.

-

Pressurize the reactor with hydrogen gas and heat to 80-120 °C.

-

Maintain the reaction under constant pressure, monitoring hydrogen uptake until the reaction is complete.

-

Cool the reactor, vent excess gases, and filter the catalyst.

-

The resulting solution is concentrated, and the crude 5-aminononane is purified by fractional distillation.[1]

Protocol 2: Reductive Amination with Sodium Borohydride

A convenient laboratory-scale method.[12]

Materials:

-

5-Nonanone

-

Ammonia in Methanol (7 M solution)

-

Sodium Borohydride (NaBH₄)

-

Methanol

Procedure:

-

Dissolve 5-nonanone in a 7 M solution of ammonia in methanol.

-

Stir the mixture at room temperature to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer, concentrate, and purify the product by distillation.

Figure 2: General Experimental Workflow. This flowchart outlines the typical steps for the synthesis and purification of 5-aminononane via reductive amination.

Purification and Characterization

Purification of 5-aminononane is crucial to remove unreacted starting materials and byproducts.[1]

-

Fractional Distillation: This is the primary method for purifying 5-aminononane, taking advantage of the boiling point differences between the product and impurities.[1]

-

Hinsberg's Method: For separating primary, secondary, and tertiary amine byproducts, treatment with benzenesulfonyl chloride can be employed.[1]

-

Characterization: The purity and identity of 5-aminononane can be confirmed using standard analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety and Handling

-

High-Pressure Equipment: When performing catalytic hydrogenation, ensure the autoclave is properly rated and maintained.

-

Flammable Reagents: Hydrogen gas, methanol, and other organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Corrosive and Toxic Materials: Anhydrous ammonia is corrosive and toxic upon inhalation. Sodium cyanoborohydride is highly toxic. Handle these reagents with appropriate personal protective equipment (PPE).

-

Pyrophoric Catalysts: Raney Nickel is pyrophoric and must be handled under an inert atmosphere or kept wet with a solvent.

Conclusion

The synthesis of 5-aminononane from 5-nonanone via reductive amination is a robust and adaptable process. The choice of methodology will depend on the scale of the synthesis, available equipment, and safety considerations. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable chemical intermediate. This guide provides the foundational knowledge and practical protocols to enable the successful and safe synthesis of 5-aminononane.

References

-

Kaplan, F., & Fields, M. (2002). Catalytic Organometallic Reactions of Ammonia. PMC - NIH. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024, August 21). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. American Chemical Society. [Link]

-

SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

-

Makhubela, B. C. E., et al. (2020). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. PMC - PubMed Central. [Link]

-

ResearchGate. Catalytic hydrogenation of aldehydes, ketones, imines, nitriles and.... [Link]

-

Makhubela, B. C. E., et al. (2020, February 6). Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega. [Link]

-

Chemistry LibreTexts. (2021, May 22). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Grokipedia. Leuckart reaction. [Link]

Sources

- 1. Buy 5-Aminononane | 2198-45-0 [smolecule.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

A Field Guide to Primary Amine Synthesis via Reductive Amination

For researchers, medicinal chemists, and professionals in drug development, the synthesis of primary amines is a foundational requirement. Among the various methods for constructing carbon-nitrogen bonds, reductive amination stands out for its versatility, efficiency, and broad applicability.[1][2][3] This guide provides an in-depth technical overview of reductive amination for primary amine synthesis, moving beyond simple protocols to explain the underlying principles and practical considerations that ensure successful and reproducible outcomes.

The Core Principle: A Two-Step Symphony in One Pot

Reductive amination is fundamentally a two-stage process that elegantly combines the formation of an imine with its subsequent reduction to an amine.[4][5][6] When targeting primary amines, the reaction is initiated between a carbonyl compound (an aldehyde or ketone) and an ammonia source.

The entire process can be visualized as follows:

A critical aspect of this reaction is that it is typically performed as a "one-pot" synthesis.[7][8][9] This means the carbonyl compound, ammonia source, and reducing agent are all combined in a single reaction vessel. The success of this approach hinges on the choice of a reducing agent that is selective for the imine intermediate over the starting carbonyl compound.[4][10]

Expert Insight: The reaction is governed by equilibrium. The initial formation of the hemiaminal and its subsequent dehydration to the imine are reversible steps. The final reduction of the imine to the amine is irreversible and drives the entire reaction sequence to completion.

The Key Players: Reagents and Their Strategic Selection

The outcome of a reductive amination is dictated by the careful selection of its three main components: the carbonyl substrate, the nitrogen source, and the reducing agent.

The Carbonyl Substrate: Aldehydes vs. Ketones

Both aldehydes and ketones are suitable starting materials for reductive amination.[11][12]

-

Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. This often leads to faster reaction times.

-

Ketones , being more sterically hindered, can react more slowly. In some cases, the addition of a mild acid catalyst, such as acetic acid, can be beneficial to promote imine formation.[13]

The Nitrogen Source: Ammonia and Its Surrogates

While gaseous ammonia can be used, its handling can be cumbersome in a laboratory setting. Consequently, several more convenient "ammonia equivalents" are commonly employed:

-

Ammonium acetate (NH₄OAc)

-

Ammonium chloride (NH₄Cl)

-

Aqueous ammonia (NH₄OH)

These salts provide a source of ammonia in situ. The choice among them can be influenced by the desired reaction pH and the specific reducing agent used. For instance, ammonium acetate can also act as a mild buffer.

The Reducing Agent: A Comparative Analysis

The choice of reducing agent is arguably the most critical decision in designing a reductive amination protocol. The ideal reagent must be powerful enough to reduce the C=N bond of the imine but mild enough to avoid significant reduction of the starting C=O bond of the aldehyde or ketone.[4][14]

| Reducing Agent | Formula | Selectivity | Pros | Cons |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent | Mild, highly selective, broadly applicable, safer than NaBH₃CN.[15][16] | Water-sensitive, not compatible with protic solvents like methanol.[17] |

| Sodium Cyanoborohydride | NaBH₃CN | Very Good | Effective at mildly acidic pH, compatible with protic solvents.[18] | Highly toxic (potential release of HCN gas), less reactive than STAB.[10][19] |

| Sodium Borohydride | NaBH₄ | Moderate | Inexpensive, readily available. | Can readily reduce the starting aldehyde/ketone, often requiring a two-step procedure (imine formation first, then addition of NaBH₄).[14][17] |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | Excellent | High atom economy, "green" reducing agent.[11][20] | Requires specialized high-pressure equipment, catalyst can sometimes be sensitive to functional groups. |

Field Recommendation: For general-purpose, one-pot reductive aminations in a research and development setting, Sodium Triacetoxyborohydride (STAB) is often the reagent of choice due to its superior selectivity, effectiveness, and improved safety profile compared to sodium cyanoborohydride.[4][16]

In Practice: Designing a Robust Protocol

A successful reductive amination protocol requires attention to several experimental parameters. The following workflow provides a general framework.

Detailed Experimental Protocol: Synthesis of Benzylamine from Benzaldehyde

This protocol serves as a representative example of a direct reductive amination using STAB.

Materials:

-

Benzaldehyde (1.0 equiv)

-

Ammonium Acetate (2.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzaldehyde (1.0 equiv) and ammonium acetate (2.0 equiv) in anhydrous DCE.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCE.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure benzylamine.

Troubleshooting and Mitigating Side Reactions

While robust, reductive amination is not without potential pitfalls. Awareness of common side reactions is key to troubleshooting and optimizing reaction conditions.

-

Over-alkylation: The primary amine product is itself nucleophilic and can react with another molecule of the aldehyde to form a secondary amine. This is often minimized by using an excess of the ammonia source.

-

Alcohol Formation: If the reducing agent is not sufficiently selective (e.g., NaBH₄ in a one-pot setup), it can reduce the starting carbonyl compound to the corresponding alcohol.[14] Using a highly selective reagent like STAB is the primary solution.[4][16]

-

Aldol Condensation: Under certain conditions, especially with enolizable aldehydes or ketones, self-condensation can occur. This is typically managed by controlling the temperature and reagent addition sequence.

Significance in Drug Development

The prevalence of amine functional groups in biologically active molecules makes reductive amination a workhorse reaction in the pharmaceutical industry.[1][2][21] An estimated 25% of all C-N bond-forming reactions in pharmaceutical synthesis are achieved via reductive amination.[1] Its reliability, functional group tolerance, and amenability to one-pot procedures make it an invaluable tool for constructing complex molecular architectures, from early-stage lead discovery to large-scale manufacturing.[3][22]

Conclusion

Reductive amination is a powerful and highly adaptable method for the synthesis of primary amines. By understanding the interplay between the carbonyl substrate, the ammonia source, and the crucial choice of reducing agent, researchers can design and execute robust and efficient synthetic protocols. The strategic selection of reagents like sodium triacetoxyborohydride has streamlined this process, making the one-pot direct reductive amination a cornerstone of modern organic and medicinal chemistry.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Sarker, K. C., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. [Link]

-

Scribd. (2023). Reductive Amination in Pharma. [Link]

-

Organic-Chemistry.org. (n.d.). Sodium Triacetoxyborohydride (STAB). [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Bäumler, C., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal. [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. [Link]

-

Gross, E., et al. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Reductive Amination. [Link]

-

Alec, C. J. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Murlykina, M. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Mondal, M., & Das, D. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ChemistrySelect. [Link]

-

ACS Publications. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]

-

AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. [Link]

-

ResearchGate. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

-

ResearchGate. (2012). Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]

-

YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

-

WordPress. (n.d.). Reductive Amination. [Link]

-

ResearchGate. (2018). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. [Link]

-

ResearchGate. (2018). Reductive amination of aryl substituted ketones and aldehydes to primary amines. [Link]

-

Organic-Chemistry.org. (n.d.). Common Conditions for Reductive Amination. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals. | Semantic Scholar [semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. scribd.com [scribd.com]

- 9. jocpr.com [jocpr.com]

- 10. Sodium cyanoborohydride [organic-chemistry.org]

- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 16. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 19. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

5-Aminononane: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutic agents, the strategic selection of molecular building blocks is of paramount importance. Aliphatic amines, in particular, represent a cornerstone of medicinal chemistry, offering a versatile anchor for the construction of complex molecular architectures. This in-depth technical guide focuses on 5-Aminononane, a linear nine-carbon aliphatic amine, providing a comprehensive overview of its physical and chemical properties. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this compound's potential as a synthetic intermediate. By elucidating its structural characteristics, reactivity, and analytical methodologies, this guide aims to empower scientists to leverage 5-Aminononane effectively in their drug discovery and development endeavors.

Introduction: The Strategic Value of 5-Aminononane in Synthesis

5-Aminononane, with the CAS number 2198-45-0, is a primary amine characterized by a nonane backbone with the amino group situated at the central C-5 position.[1] This seemingly simple structure imparts a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. Unlike terminal amines, the central location of the amine in 5-Aminononane can influence reaction kinetics and selectivity, offering a distinct advantage in the design of novel molecular entities. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to its application in catalysis and biological research.[2] A foundational understanding of its core properties is therefore essential for its rational application in any research and development setting.

Physicochemical Properties: A Data-Driven Overview

A comprehensive grasp of a molecule's physicochemical properties is fundamental to its successful application in a laboratory setting, influencing everything from reaction setup to purification and formulation.

Core Physical and Molecular Data

The intrinsic properties of 5-Aminononane are summarized in the table below, providing a quick reference for laboratory use.

Table 1: Physical and Molecular Properties of 5-Aminononane

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N | [1] |

| Molecular Weight | 143.27 g/mol | [1] |

| IUPAC Name | nonan-5-amine | [1] |

| CAS Number | 2198-45-0 | [1] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 190 °C at 760 mmHg | [2] |

| Melting Point | -50 °C | [4] |

| Density | 0.79 g/cm³ | [2] |

| Refractive Index | 1.434 | [2] |

| Flash Point | 69.2 °C | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various reaction and purification protocols. While specific quantitative solubility data for 5-Aminononane in a wide range of solvents is not extensively documented, its solubility can be inferred from its structural analogue, 1-Aminononane. It is expected to be slightly soluble in water due to its long, hydrophobic hydrocarbon chain, but readily miscible with common organic solvents.

Table 2: Predicted Solubility of 5-Aminononane

| Solvent | Predicted Solubility | Rationale/Reference |

| Water | Slightly soluble | Based on the properties of 1-Aminononane.[5] |

| Ethanol | Miscible | Based on the properties of 1-Aminononane.[5] |

| Ether | Miscible | Based on the properties of 1-Aminononane.[5] |

| Chloroform | Miscible | Based on the properties of 1-Aminononane.[5] |

| Dichloromethane | Expected to be miscible | Common solvent for similar organic compounds. |

| Toluene | Expected to be miscible | Common solvent for similar organic compounds. |

Chemical Properties and Reactivity

The chemical behavior of 5-Aminononane is primarily dictated by the nucleophilic and basic nature of its primary amine group. This functionality allows it to participate in a wide array of chemical transformations, making it a valuable synthon.

Key Synthetic Transformations

The primary amine of 5-Aminononane serves as a reactive handle for various synthetic modifications. The following diagram illustrates the core reactive pathways.

Caption: Key reaction pathways of 5-Aminononane.

Experimental Protocols: Synthesis, Purification, and Characterization

The following section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of 5-Aminononane, grounded in established chemical principles.

Synthesis via Reductive Amination of 5-Nonanone

Reductive amination is a highly effective method for the synthesis of 5-Aminononane, offering good yields and selectivity.[2]

Protocol:

-

Reaction Setup: To a solution of 5-nonanone (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of aqueous HCl (1M) until the solution is acidic. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Basify the aqueous layer with aqueous NaOH (e.g., 2M) to a pH > 12.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Aminononane.

Causality Behind Experimental Choices: The use of a mild reducing agent like NaBH₃CN or NaBH(OAc)₃ is crucial as they selectively reduce the imine in the presence of the ketone. The acidic work-up protonates the amine, making it water-soluble and allowing for the removal of non-basic impurities. Subsequent basification deprotonates the amine, facilitating its extraction into an organic solvent.

Purification by Fractional Distillation

Fractional distillation is the primary method for the purification of 5-Aminononane, effectively separating it from impurities with different boiling points.[2]

Protocol:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column to enhance separation efficiency. Ensure all glassware is dry.

-

Distillation: Place the crude 5-Aminononane in the distillation flask with a magnetic stir bar or boiling chips. Heat the flask in a heating mantle.

-

Fraction Collection: Discard any initial low-boiling fractions. Collect the fraction that distills at approximately 190 °C at atmospheric pressure. For heat-sensitive applications, vacuum distillation is recommended to lower the boiling point.

-

Purity Assessment: Analyze the purity of the collected fraction using GC-MS.

Characterization by Spectroscopic Methods

GC-MS is an essential technique for assessing the purity of 5-Aminononane and confirming its molecular weight.

Protocol:

-

Sample Preparation: Prepare a dilute solution of 5-Aminononane (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: The mass spectrum of 5-Aminononane is expected to show a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aliphatic amine. The NIST Mass Spectrometry Data Center provides a reference spectrum for 5-Nonylamine.[6]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of 5-Aminononane is expected to be relatively simple. The protons on the carbons adjacent to the nitrogen (C4 and C6) will be deshielded and appear at a higher chemical shift compared to the other methylene protons. The terminal methyl groups (C1 and C9) will appear as a triplet at the lowest chemical shift. A reference ¹H NMR spectrum is available on PubChem.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the five unique carbon atoms in the symmetric molecule. The carbon attached to the nitrogen (C5) will be the most deshielded. A reference ¹³C NMR spectrum can also be found on PubChem.[1]

IR spectroscopy is useful for identifying the presence of the primary amine functional group.

-

Key Absorptions: As a primary amine, 5-Aminononane will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching. C-H stretching vibrations from the alkyl chain will be observed just below 3000 cm⁻¹. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 5-Nonylamine.[7]

Experimental Workflow Diagram

The following diagram illustrates the logical flow from synthesis to a fully characterized, pure sample of 5-Aminononane.

Sources

- 1. 5-Aminononane | C9H21N | CID 137475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 5-Aminononane | 2198-45-0 [smolecule.com]

- 3. 5-Aminononane 95% | CAS: 2198-45-0 | AChemBlock [achemblock.com]

- 4. 5-Nonylamine (CAS 2198-45-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Nonylamine [webbook.nist.gov]

- 7. 5-Nonylamine [webbook.nist.gov]

The Strategic Role of 5-Aminononane in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

A deep dive into the synthetic utility and strategic applications of 5-aminononane, this technical guide serves as an essential resource for researchers, scientists, and professionals in drug development. As a key aliphatic amine intermediate, 5-aminononane offers a unique combination of a reactive primary amine functional group and a nine-carbon aliphatic chain, bestowing specific physicochemical properties to target molecules. This guide elucidates the core synthetic methodologies for its preparation and its pivotal role in the construction of complex pharmaceutical agents.

Introduction: The Versatility of a Long-Chain Aliphatic Amine

5-Aminononane (CAS No. 2198-45-0) is a primary amine that has garnered significant interest in medicinal chemistry.[1] Its molecular structure, featuring a centrally located amino group on a nonane backbone, provides a balance of lipophilicity and reactive potential. This unique characteristic makes it a valuable building block in the synthesis of various pharmaceutical compounds where modulation of solubility, membrane permeability, and protein-receptor interactions is critical.[1] The reactivity of the primary amine allows for a wide array of chemical transformations, including amidation, alkylation, and participation in the formation of heterocyclic systems.[1]

Core Synthetic Routes to 5-Aminononane

The efficient and selective synthesis of 5-aminononane is paramount for its application in multi-step pharmaceutical manufacturing. Two primary methodologies dominate its industrial and laboratory-scale production: reductive amination and direct alkylation of ammonia.

Reductive Amination of 5-Nonanone: The Preferred Pathway

Reductive amination of 5-nonanone stands as the most common and efficient method for the synthesis of 5-aminononane. This two-step, one-pot reaction involves the formation of an imine intermediate from 5-nonanone and ammonia, followed by its immediate reduction to the corresponding primary amine.

Mechanism and Rationale: The reaction is typically carried out in the presence of a reducing agent that selectively reduces the C=N double bond of the imine without significantly affecting the carbonyl group of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation due to its mild nature and selectivity. The slightly acidic conditions often employed facilitate imine formation.

Experimental Protocol: Synthesis of 5-Aminononane via Reductive Amination

Materials:

-

5-Nonanone

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-nonanone (1 equivalent) and ammonium acetate (10 equivalents) in methanol, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully acidify the mixture with concentrated HCl to pH ~2 to decompose the excess reducing agent.

-

Basify the solution with aqueous NaOH to pH ~12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 5-aminononane.

-

Purify the crude product by fractional distillation under reduced pressure.

Alkylation of Ammonia with 5-Bromononane

An alternative, though often less selective, approach is the direct alkylation of ammonia with a suitable 5-nonyl halide, such as 5-bromononane.[1] This nucleophilic substitution reaction suffers from the propensity for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts.

Causality Behind Experimental Choices: To favor the formation of the primary amine, a large excess of ammonia is typically used. This statistical approach increases the probability of the alkyl halide reacting with an ammonia molecule rather than the desired 5-aminononane product.

Application of 5-Aminononane in the Synthesis of Quinolone-Based Antibacterial Agents

The quinolone and fluoroquinolone classes of antibiotics are potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[2] Structural modifications at the C-7 position of the quinolone ring with various amine-containing substituents have been a key strategy in developing broad-spectrum and highly active antibacterial agents. While a direct synthesis of a marketed drug from 5-aminononane is not prominently documented in publicly available literature, its structural motif is highly relevant to the side chains that enhance the potency and pharmacokinetic profiles of these drugs. The long aliphatic chain of 5-aminononane can be exploited to increase the lipophilicity of the quinolone, potentially improving its penetration through bacterial cell membranes.

General Synthetic Strategy for C-7 Functionalization of the Quinolone Core

The general approach involves the nucleophilic aromatic substitution of a fluorine atom at the C-7 position of the fluoroquinolone core with an amine. In a hypothetical application, 5-aminononane would serve as the nucleophile in this reaction.

Conceptual Experimental Workflow: Synthesis of a 7-(Nonan-5-ylamino)quinolone Derivative

Caption: Conceptual workflow for the synthesis of a quinolone derivative using 5-aminononane.

Role in the Development of Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[3] The pharmacophore of many NK1 receptor antagonists features a core scaffold with appended aromatic and lipophilic groups that are crucial for receptor binding. The long alkyl chain of 5-aminononane makes it an attractive building block for introducing lipophilicity into these molecules, which can enhance their binding affinity and pharmacokinetic properties.

Integration of 5-Aminononane into NK1 Receptor Antagonist Scaffolds

The primary amine of 5-aminononane can be used to form amide, urea, or sulfonamide linkages with the core structure of an NK1 receptor antagonist. This allows for the systematic exploration of the structure-activity relationship (SAR) by varying the length and branching of the aliphatic chain.

Hypothetical Synthetic Pathway for an NK1 Receptor Antagonist Precursor

Caption: Amide bond formation to incorporate 5-aminononane into an NK1 antagonist scaffold.

Physicochemical Properties and Data Summary

The physical and chemical properties of 5-aminononane are crucial for its handling, reaction optimization, and its contribution to the properties of the final pharmaceutical product.

| Property | Value | Source |

| CAS Number | 2198-45-0 | [1][4] |

| Molecular Formula | C₉H₂₁N | [1][4][5] |

| Molecular Weight | 143.27 g/mol | [1][4][5] |

| Boiling Point | 190 °C at 760 mmHg | [4] |

| Density | 0.79 g/cm³ | [4] |

| Flash Point | 69.2 °C | [4] |

| Refractive Index | 1.434 | [4] |

Conclusion and Future Perspectives

5-Aminononane serves as a versatile and valuable intermediate in pharmaceutical synthesis. Its unique structural features allow for the introduction of a lipophilic side chain, which can significantly impact the biological activity and pharmacokinetic profile of a drug candidate. While direct examples in marketed drugs remain somewhat elusive in the public domain, its application in the synthesis of quinolone antibacterials and NK1 receptor antagonists represents a logical and promising area of research and development. The synthetic protocols outlined in this guide provide a solid foundation for the preparation and utilization of this important building block in the ongoing quest for novel and more effective therapeutic agents.

References

-

PubChem. 5-Aminononane. National Center for Biotechnology Information. Available at: [Link]

-

Anonymous. (n.d.). Synthetic antibacterial agents quinolones. Available at: [Link]

- Google Patents. US7211579B2 - NK-1 receptor antagonists.

- Hasegawa, T., et al. (1996). Studies on quinolone antibacterials. V. Synthesis and antibacterial activity of chiral 5-amino-7-(4-substituted-3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and derivatives. Chemical & Pharmaceutical Bulletin, 44(7), 1376-86.

-

Pintilie, L. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. Available at: [Link]

-

Anonymous. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Available at: [Link]

-

Anonymous. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. National Institutes of Health. Available at: [Link]

-

Anonymous. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available at: [Link]

Sources

- 1. Buy 5-Aminononane | 2198-45-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. US7211579B2 - NK-1 receptor antagonists - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. 5-AMINONONANE | CAS: 2198-45-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

A Technical Guide to 5-Aminononane as a Ligand in Coordination Chemistry: Steric Control and Catalytic Potential

Abstract

Primary amines are foundational ligands in coordination chemistry, acting as simple yet effective sigma-donors. However, the introduction of significant steric bulk, as seen in 5-aminononane, transforms a common functional group into a powerful tool for controlling the coordination sphere of a metal center. The symmetric placement of two butyl groups flanking the coordinating nitrogen atom imparts unique steric constraints that influence coordination number, geometry, and reactivity. This guide provides an in-depth exploration of 5-aminononane, covering its synthesis, its fundamental coordination principles as a bulky ligand, detailed protocols for the synthesis and characterization of its metal complexes, and its potential applications in catalysis and drug development. This document is intended for researchers and professionals seeking to leverage steric effects to design novel coordination compounds with tailored properties.

5-Aminononane: A Unique Sterically-Hindered Ligand

5-Aminononane, also known as nonan-5-amine, is a primary amine distinguished by the central position of its amino group on a nine-carbon chain.[1][2] This structural arrangement is not a trivial isomeric difference; it places two C4 alkyl (butyl) chains directly adjacent to the nitrogen donor atom, creating a sterically demanding coordination environment.

Physicochemical Properties

A comprehensive understanding of a ligand begins with its fundamental properties, which dictate its handling, reactivity, and suitability for various synthetic conditions.

| Property | Value | Units |

| CAS Number | 2198-45-0 | - |

| Molecular Formula | C₉H₂₁N | - |

| Molecular Weight | 143.27 | g/mol |

| IUPAC Name | nonan-5-amine | - |

| Boiling Point | 190 | °C at 760 mmHg |

| Density | 0.79 | g/cm³ |

| LogP | 3.394 | - |

| SMILES | CCCCC(CCCC)N | - |

The notable LogP value indicates significant lipophilicity, a characteristic that can influence the solubility of its resulting metal complexes in nonpolar organic solvents and has implications for their interaction with biological membranes in drug development contexts.

Synthesis of 5-Aminononane

The most versatile and common laboratory-scale synthesis of 5-aminononane is the reductive amination of 5-nonanone.[1] This method offers high atom economy and operational simplicity.[1]

The mechanism involves the initial condensation of 5-nonanone with an ammonia source to form an imine intermediate. This imine is then selectively reduced to the primary amine. The critical challenge is to reduce the imine without reducing the starting ketone, a feat typically achieved by using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions (pH 6-7), which favors imine reduction.[1]

Caption: Reductive amination pathway for 5-aminononane synthesis.

Principles of Coordination with a Bulky Amine Ligand

In coordination chemistry, a ligand is a Lewis base that donates one or more pairs of electrons to a metal center, a Lewis acid.[6] The nitrogen atom in 5-aminononane, with its lone pair of electrons, serves as the donor atom, classifying it as a monodentate ligand.[7]

The Critical Role of Steric Hindrance

The defining characteristic of 5-aminononane in a coordination context is the steric bulk of its two butyl chains. This steric hindrance has profound, predictable effects on the resulting metal complex.[8][9]

-

Control of Coordination Number: The space occupied by the butyl groups can physically prevent other ligands from approaching the metal center, often resulting in complexes with lower-than-usual coordination numbers.[10] For example, a metal ion that might typically accommodate six small ligands (like ammonia) may only be able to coordinate two or three 5-aminononane molecules.

-

Imposition of Specific Geometries: The bulky nature of the ligand can force the coordination sphere into specific geometries to minimize steric repulsion between ligands. This can be exploited to stabilize unusual or highly specific molecular shapes.[9]

-

Kinetic Stabilization: The bulky alkyl groups can encapsulate the metal center, protecting it from attack by other reagents. This "umbrella" effect can kinetically stabilize reactive metal centers or prevent undesired side reactions, such as dimerization or oligomerization.[11]

-

Creation of Catalytic Pockets: In catalysis, the steric profile of the ligand can create a defined pocket around the metal's active site, influencing substrate selectivity by allowing only molecules of a certain size or shape to approach and react.[12]

Caption: Coordination and steric cone representation of 5-aminononane.

Electronic Effects

As an alkylamine, 5-aminononane is a strong sigma (σ) donor. The alkyl chains are electron-donating via induction, which increases the electron density on the nitrogen atom. This enhances its Lewis basicity and its ability to donate its lone pair to a metal center, forming a stable dative covalent bond.[7] The lack of pi (π) orbitals means it cannot act as a π-acceptor, simplifying the electronic analysis of its complexes compared to ligands like pyridines or phosphines.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-aminononane typically involves a straightforward ligand substitution reaction where ligands on a metal salt precursor (often water or halides) are replaced by the amine.

Experimental Protocol: Synthesis of a Generic [M(5-aminononane)₂Cl₂] Complex

This protocol provides a representative procedure for synthesizing a dichlorobis(5-aminononane)metal(II) complex, a common stoichiometry for bulky monodentate ligands with square planar or tetrahedral metal centers like Pd(II), Pt(II), or Co(II).

Materials:

-

Metal(II) chloride salt (e.g., CoCl₂, PdCl₂) (1.0 mmol)

-

5-Aminononane (2.1 mmol, 2.1 equivalents)

-

Anhydrous ethanol or methanol (20 mL)

-

Diethyl ether

-

Schlenk flask and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Add the metal(II) chloride salt (1.0 mmol) and a magnetic stir bar to a 50 mL Schlenk flask. Evacuate the flask and backfill with an inert gas three times to ensure an oxygen- and moisture-free environment.

-

Dissolution: Add anhydrous ethanol (10 mL) to the flask and stir the mixture to dissolve or suspend the metal salt. Some salts may require gentle warming to dissolve fully.

-

Ligand Addition: In a separate vial, dissolve 5-aminononane (2.1 mmol) in anhydrous ethanol (10 mL). Using a syringe, add the ligand solution dropwise to the stirring metal salt solution over 10 minutes. Causality Note: Slow, dropwise addition prevents localized high concentrations of the ligand, which can sometimes lead to the formation of undesired side products or poorly crystalline material.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A color change or the formation of a precipitate is often observed, indicating complex formation. The reaction can be monitored by Thin Layer Chromatography (TLC) if the components are UV-active or stainable.

-

Isolation: Reduce the solvent volume to approximately 5 mL under vacuum. Add diethyl ether (20 mL) to precipitate the product. Causality Note: The complex is typically less soluble in a non-coordinating, less polar solvent like diethyl ether, leading to its precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold diethyl ether (2 x 5 mL) to remove any unreacted ligand or soluble impurities.

-

Drying: Dry the resulting solid under high vacuum for several hours to yield the final complex.

Caption: General workflow for the synthesis of a metal-amine complex.

Essential Characterization Techniques

The identity and structure of the newly synthesized complex must be confirmed through a suite of analytical methods.

-

Infrared (IR) Spectroscopy: Coordination of the amine to the metal center causes a characteristic shift in the N-H stretching frequencies. The ν(N-H) bands in the complex will typically shift to a lower wavenumber (red-shift) and broaden compared to the free ligand, providing direct evidence of coordination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm that the ligand's carbon backbone has remained intact. Coordination can cause slight shifts in the positions of the proton and carbon signals, particularly those alpha to the nitrogen atom.

-

UV-Visible Spectroscopy: For transition metal complexes, this technique is used to probe the d-orbital electronic transitions. The position and intensity of these absorption bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the oxidation state of the metal.[13]

-

Elemental Analysis: This technique provides the percentage composition of C, H, and N in the sample. The experimental values are compared to the calculated values for the proposed formula of the complex to confirm its stoichiometry.

-

X-ray Crystallography: This is the definitive method for structural elucidation. If suitable single crystals can be grown, X-ray diffraction provides precise information on bond lengths, bond angles, coordination geometry, and the overall packing of molecules in the solid state.[13]

Applications in Research and Development